
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide, also known as CCNB, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. CCNB is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for the treatment of cancer and other diseases.
作用机制
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide inhibits tubulin polymerization by binding to the colchicine binding site on tubulin. This results in the disruption of microtubule assembly and the inhibition of cell division. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in the G2/M phase, which is associated with the inhibition of microtubule assembly. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide also activates the JNK and p38 MAPK pathways, which are involved in the regulation of cell growth and apoptosis. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by disrupting endothelial cell migration and tube formation.
实验室实验的优点和局限性
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has also been shown to have anti-cancer effects, which makes it a promising candidate for drug discovery. However, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has some limitations as well. It is highly toxic and must be handled with care. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has poor solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide. One area of interest is the development of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide analogs with improved solubility and reduced toxicity. Another area of research is the exploration of the potential applications of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide and to identify potential drug targets.
合成方法
The synthesis of 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with cyclohexylamine to form 4-chlorobenzoyl-N-cyclohexylamine. Finally, the addition of benzoyl chloride to the reaction mixture yields 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide.
科学研究应用
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide exerts its anti-cancer effects by disrupting microtubule assembly, which is essential for cell division. Additionally, 2-(4-chlorobenzoyl)-N-cyclohexylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C20H20ClNO2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
2-(4-chlorobenzoyl)-N-cyclohexylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c21-15-12-10-14(11-13-15)19(23)17-8-4-5-9-18(17)20(24)22-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,22,24) |
InChI 键 |
QSTAQKHMRCJSHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



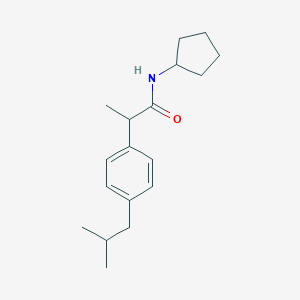


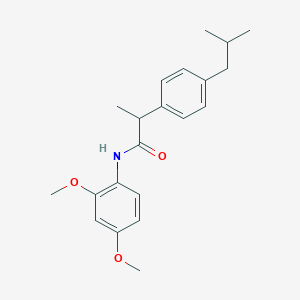

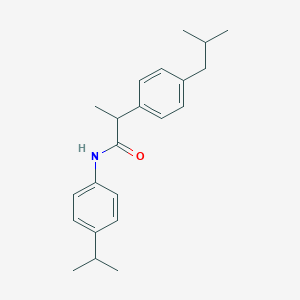
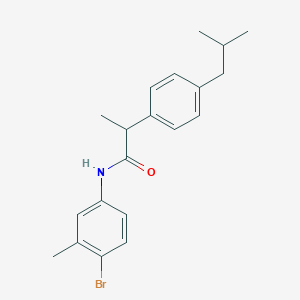
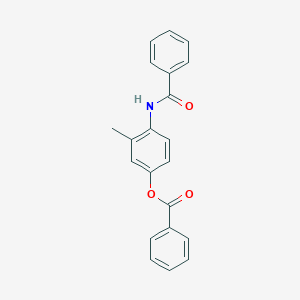
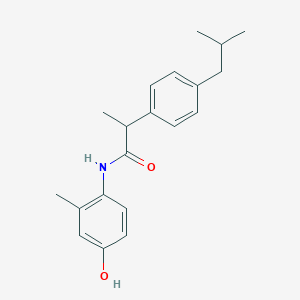
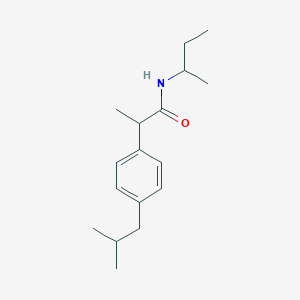
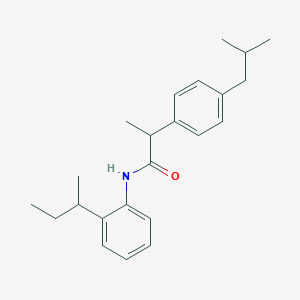
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)